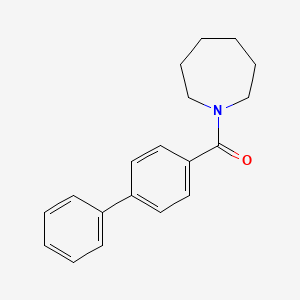![molecular formula C15H14N4OS B5853667 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole
Vue d'ensemble
Description
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole, also known as MPTT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Chemoselective Methods
- 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (PMB-ST) has been applied in the chemoselective p-methoxybenzylation of alcohols under neutral conditions, as demonstrated by Kotturi, Tan, and Lear (2009). The activation of PMB-ST was achieved using silver triflate (AgOTf) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (Kotturi, S. R., Tan, J., & Lear, M. J., 2009).
Hydrogen-Bonded Chains and Aggregates
- Abonía and colleagues (2007) investigated the hydrogen-bonded chains in related compounds, demonstrating the formation of simple chains and tetramolecular aggregates via hydrogen bonds. These studies contribute to understanding the molecular interactions in compounds similar to 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (Abonía, R., Rengifo, E., Cobo, J., Low, J. N., & Glidewell, C., 2007).
Photodecomposition Studies
- Research by Alawode, Robinson, and Rayat (2011) on related tetrazole compounds, including photodecomposition studies, suggests potential industrial, agricultural, and medicinal applications. The photodecomposition process involves the formation of carbodiimides, hinting at the photochemical properties of tetrazole derivatives (Alawode, O. E., Robinson, C., & Rayat, S., 2011).
Structural Analysis via Crystallography
- Docking studies and X-ray crystallography on tetrazole derivatives by Al-Hourani et al. (2015) offer insights into molecular orientation and interactions, particularly in relation to the active sites of enzymes like cyclooxygenase-2. This research helps in understanding the structural characteristics of tetrazole compounds (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F., 2015).
Organic Synthesis Applications
- The use of 5-lithiotetrazoles, including derivatives of PMB-ST, in organic synthesis was demonstrated by Satoh and Marcopulos (1995). They showed the functionalization of benzylic tetrazoles, providing pathways for novel organic syntheses (Satoh, Y., & Marcopulos, N., 1995).
Photochemistry and Molecular Structure
- Gómez-Zavaglia et al. (2006) studied the photochemistry and molecular structure of a related compound, 5-methoxy-1-phenyl-1H-tetrazole, using infrared spectroscopy and DFT calculations. This research highlights the importance of molecular structure in understanding the photochemical behavior of tetrazole derivatives (Gómez-Zavaglia, A., Reva, I., Frija, L., Cristiano, M. L., & Fausto, R., 2006).
Synthesis and Antiproliferative Evaluation
- Gundugola and team (2010) synthesized and evaluated the antiproliferative properties of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. This research is significant for understanding the potential medical applications of tetrazole derivatives in cancer treatment (Gundugola, A. S., Chandra, K., Perchellet, E., Waters, A. M., Perchellet, J., & Rayat, S., 2010).
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-14-9-7-12(8-10-14)11-21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXSMGYQPLMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
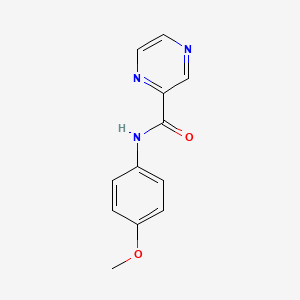
![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
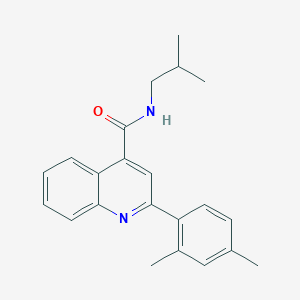
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)
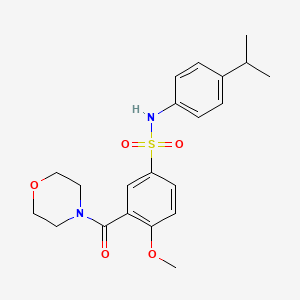
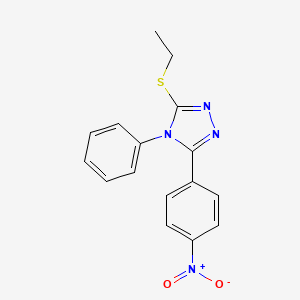
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
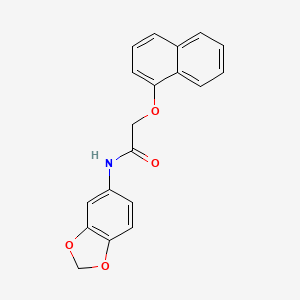
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
